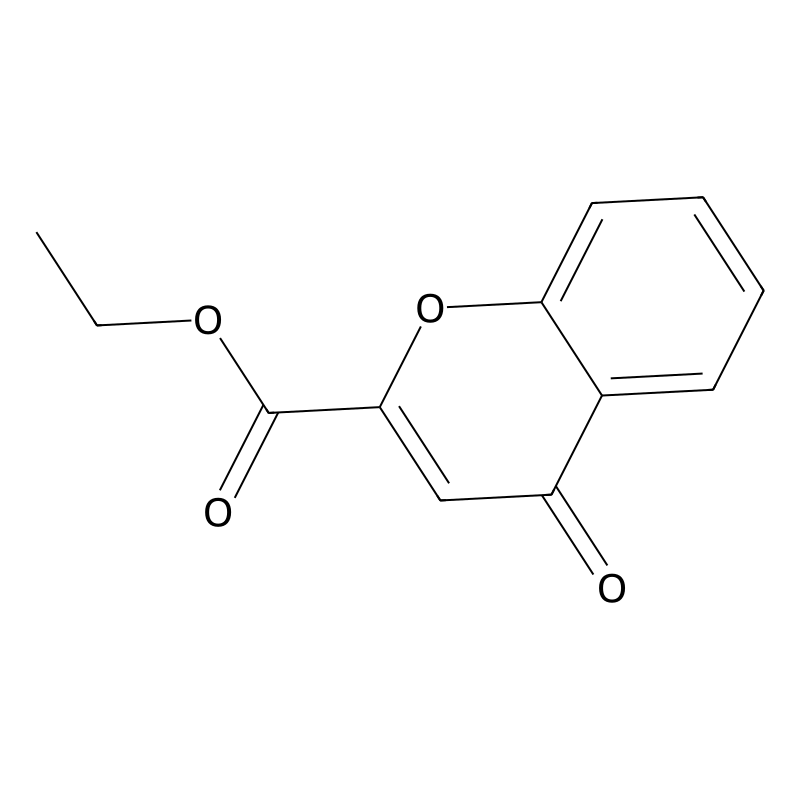

Ethyl 4-oxo-4H-chromene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Antioxidant properties: Studies have shown that chromones can scavenge free radicals and protect cells from oxidative damage.

- Antimicrobial activity: Some chromones exhibit antibacterial and antifungal properties.

- Anticancer activity: Certain chromones have demonstrated potential in inhibiting cancer cell growth and proliferation.

- Antioxidant potential: Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable in understanding its potential health benefits.

- Antimicrobial activity: Studying its effects on various bacteria and fungi could lead to the development of novel antimicrobial agents.

- Anticancer properties: Assessing its impact on cancer cell lines could pave the way for further research on its potential as an anti-cancer agent.

Ethyl 4-oxo-4H-chromene-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol. It is classified as a chromene derivative, characterized by a chromene ring structure that includes a carbonyl group and an ethyl ester functional group. The compound is commonly identified by its CAS number 14736-31-3 and is known for its potential applications in various fields, including pharmaceuticals and materials science .

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.

- Esterification: The compound can react with alcohols in the presence of acid catalysts to form new esters.

- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions highlight the versatility of ethyl 4-oxo-4H-chromene-2-carboxylate in synthetic organic chemistry.

Research indicates that ethyl 4-oxo-4H-chromene-2-carboxylate exhibits various biological activities, including:

- Antioxidant Properties: The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition: Ethyl 4-oxo-4H-chromene-2-carboxylate has been identified as an inhibitor of specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are involved in drug metabolism .

The synthesis of ethyl 4-oxo-4H-chromene-2-carboxylate can be achieved through several methods, including:

- Condensation Reactions: One common approach involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, leading to the formation of the chromene structure.python

# Example reaction:# Salicylaldehyde + Ethyl Acetoacetate → Ethyl 4-oxo-4H-chromene-2-carboxylate - Cyclization Reactions: Another method includes cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.

These synthetic routes highlight the compound's accessibility for research and industrial applications.

This comparison illustrates how ethyl 4-oxo-4H-chromene-2-carboxylate stands out due to its specific functional groups that confer unique properties and potential applications not found in simpler derivatives.

Studies on the interactions of ethyl 4-oxo-4H-chromene-2-carboxylate with biological systems have revealed significant insights:

- It interacts with cytochrome P450 enzymes, affecting drug metabolism pathways, which is crucial for understanding its pharmacokinetics and potential drug-drug interactions .

- Its antioxidant activity suggests potential protective roles in cellular systems against oxidative damage.

Ethyl 4-oxo-4H-chromene-2-carboxylate shares structural similarities with several other compounds within the chromene family. Notable similar compounds include:

- Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate

- Contains a hydroxyl group at the fifth position.

- Exhibits enhanced biological activity due to additional functionalization.

- Ethyl 7-hydroxychromone

- A chromone derivative with a hydroxyl group at the seventh position.

- Known for its strong antioxidant properties.

- Chromone

- The parent structure of chromenes; lacks substituents that enhance solubility and reactivity.

Comparison TableCompound Name Unique Features

Traditional Condensation-Based Synthesis Approaches

The Claisen condensation remains a cornerstone for synthesizing chromone derivatives. This method involves the intramolecular cyclization of ester precursors under basic conditions. For ethyl 4-oxo-4H-chromene-2-carboxylate, a two-step procedure is typically employed:

- Suzuki Coupling: Aryl halides (e.g., 5-bromo-2-hydroxyacetophenone) undergo cross-coupling with arylboronic acids to form substituted acetophenones.

- Intramolecular Claisen Condensation: The acetophenone derivative reacts with diethyl oxalate in the presence of sodium ethoxide, followed by acid-mediated cyclization.

Mechanistic Insights:

- Enolate Formation: Deprotonation of the α-hydrogen generates a resonance-stabilized enolate.

- Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate.

- Elimination and Cyclization: Expulsion of ethoxide yields a β-keto ester, which undergoes acid-catalyzed cyclization to the chromone core.

Limitations:

- Requires stoichiometric base (e.g., NaOEt), increasing waste.

- Moderate yields (60–75%) due to competing side reactions.

Modern Catalytic Strategies for Chromone Ring Formation

Recent advances emphasize catalytic systems to enhance efficiency and sustainability:

Metal-Organic Frameworks (MOFs):

- MOF-5 catalyzes the condensation of malononitrile, aldehydes, and 2-naphthol under solvent-free conditions, achieving yields up to 95%.

- Advantages: Recyclability, reduced reaction times (20–40 min), and tolerance for electron-withdrawing substituents.

Solid Acid Catalysts:

- KHSO₄ enables solvent-free synthesis of flavones and chromones via cyclodehydration, avoiding toxic solvents.

Organocatalysts:

- L-Proline facilitates asymmetric Claisen condensations, though applications for chromones remain exploratory.

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation and solvent-free conditions address energy inefficiency and environmental concerns:

Microwave Synthesis:

- 2-Hydroxyacetophenone derivatives react with diethyl oxalate under microwave irradiation (150–200 W), reducing reaction times from hours to minutes.

- Yields improve by 15–20% compared to conventional heating.

Solvent-Free Methods:

- KHSO₄-Mediated Cyclization: Eliminates solvents, achieving 85–90% yields in 30–60 min.

- Mechanochemical Grinding: Ball milling promotes Claisen condensations with minimal byproducts, though scalability challenges persist.

Comparative Efficiency Analysis of Claisen vs. Baker-Venkataraman Pathways

Parameter Claisen Condensation Baker-Venkataraman Rearrangement Starting Materials Esters or ketones 2-Acetoxyacetophenones Base Required Strong (e.g., NaOEt, LDA) Mild (e.g., K₂CO₃, tBuOK) Reaction Time 4–12 hours 1–3 hours Yield 60–75% 70–90% Scope Broad (varied substituents) Limited to ortho-acyloxy ketones Key Advantage Versatility in ring size (5–6 members) Direct access to 1,3-diketones

Claisen Pathway:

- Dominates for synthesizing 4-oxo-chromenes due to predictable regiochemistry.

- Challenges include over-alkylation and sensitivity to steric hindrance.

Baker-Venkataraman Pathway:

The acid-catalyzed decomposition of ethyl 4-oxo-4H-chromene-2-carboxylate represents a fundamental transformation pathway that provides crucial insights into the reactivity patterns of chromone carboxylate systems. Research has demonstrated that various protic acids serve as effective catalysts for the decomposition and ring closure reactions of chromone derivatives [1] [2].

Mechanistic Pathways in Acid-Catalyzed Systems

The decomposition mechanism of ethyl 4-oxo-4H-chromene-2-carboxylate in the presence of polyphosphoric acid and acetic acid involves the formation of key intermediates that have been characterized through spectroscopic analysis [1]. The process initiates with protonation of the carbonyl oxygen, enhancing the electrophilicity of the chromone ring system. This activation facilitates subsequent nucleophilic attack and rearrangement processes.

Hydriodic acid has been identified as an effective catalyst for chromone ring closure reactions, particularly in the synthesis of substituted benzochromones [2]. The mechanism involves the formation of a mixture of hydroxylated and methoxylated products, indicating the participation of solvent molecules in the reaction pathway. The probable participation of ethyl 6-N-acetoxyacetamido-4-oxo-4H-chromene-2-carboxylate as an intermediate has been proposed, with evidence suggesting that this compound undergoes intermolecular rearrangement prior to oxazolochromone formation [1].

Intermediate Characterization and Identification

The characterization of reaction intermediates in acid-catalyzed decomposition pathways has revealed several key structural features. Polyphosphoric acid catalysis leads to the formation of chromone-2-carboxylic acids through a pathway involving β-ketosulfonamide intermediates [2]. These intermediates undergo formylation followed by cyclization to produce the final chromone products.

The use of concentrated hydrochloric acid as a catalyst has been demonstrated in three-step synthetic procedures, where the acid promotes ring closure through protonation and subsequent cyclization mechanisms [2]. The reaction conditions typically require elevated temperatures and extended reaction times to achieve complete conversion of starting materials to the desired chromone products.

Comparative Analysis of Acid Catalysts

Different acid catalysts exhibit varying effectiveness in promoting chromone ring closure and decomposition reactions. Methanesulfonyl chloride and para-toluenesulfonic acid have shown effectiveness in promoting ring closure under mild conditions [2]. The choice of acid catalyst significantly influences the reaction outcome, with stronger acids generally requiring shorter reaction times but potentially leading to side reactions.

The thermal decomposition pathways of carboxylate compounds have been investigated using density functional theory calculations, revealing that the activation energies for C-C bond scission vary depending on the substitution pattern and electronic environment [3]. These computational insights provide valuable information for understanding the relative stability of different intermediates in acid-catalyzed decomposition processes.

N-Heterocyclic Carbene (NHC) Catalytic Cycles in Chromone Synthesis

N-heterocyclic carbenes have emerged as powerful catalysts for organic transformations, including the synthesis of chromone derivatives through various catalytic cycles [4] [5]. The unique electronic properties of NHCs, particularly their ability to function as both electron-donating ligands and nucleophilic catalysts, make them ideal for facilitating complex organic transformations.

Breslow Intermediate Formation and Reactivity

The mechanism of NHC-catalyzed reactions typically involves the formation of a Breslow intermediate, which serves as a key reactive species in the catalytic cycle [5] [6]. In the context of chromone synthesis, the initial step involves deprotonation of the azolium salt to generate the free NHC. This nucleophilic species then attacks electrophilic substrates, such as aldehydes or activated esters, to form the initial adduct.

The Breslow intermediate exhibits umpolung reactivity, where the originally electrophilic carbonyl carbon becomes nucleophilic through resonance stabilization [6]. This polarity reversal enables the formation of carbon-carbon bonds that would otherwise be difficult to achieve through conventional methods. The intermediate can undergo various transformations, including aldol reactions, Michael additions, and cyclization processes.

Associative versus Dissociative Mechanisms

Recent computational studies have identified two distinct mechanistic pathways for NHC-catalyzed reactions: associative and dissociative mechanisms [5]. The associative mechanism involves the simultaneous coordination of all reaction components, including the NHC, substrate, and base, within a single transition state. This pathway typically exhibits lower activation barriers and is thermodynamically favored.

In contrast, the dissociative mechanism requires the explicit formation of a free NHC species in solution, followed by sequential substrate binding and product formation. The activation energies for associative mechanisms are typically 20-30 kcal/mol lower than those for dissociative pathways, making the associative route the preferred reaction channel under most conditions [5].

Application to Chromone Synthesis

NHC catalysis has been successfully applied to the synthesis of chromone derivatives through cyclocarbonylative coupling reactions [7] [8]. The bridged-bis(NHC)palladium complexes have demonstrated exceptional activity in promoting the formation of chromone rings through carbonylative Sonogashira coupling reactions. These reactions proceed through a palladium-carbene intermediate that facilitates both C-C bond formation and ring closure.

The catalytic cycle begins with the oxidative addition of 2-iodophenol to the palladium(0) species, followed by carbon monoxide insertion to form an acyl-palladium intermediate [7]. The subsequent insertion of acetylide and reductive elimination produce the carbonylative coupling product, which undergoes intramolecular cyclization to form the chromone ring system.

Mechanistic Insights from Computational Studies

Density functional theory calculations have provided valuable insights into the mechanistic details of NHC-catalyzed chromone synthesis [9]. The computational results reveal that the reaction proceeds through a concerted [10+2] cycloaddition pathway, with the NHC-bound intermediate serving as a key reactive species. The calculations indicate that the reaction exhibits first-order dependence on the NHC catalyst and zero-order dependence on the substrate concentrations.

The intrinsic reaction coordinate calculations demonstrate that the process involves a concerted but asynchronous mechanism, where bond formation occurs in a stepwise manner within a single transition state [9]. This mechanistic understanding provides a foundation for the rational design of improved NHC catalysts for chromone synthesis.

Density Functional Theory (DFT) Analysis of Key Transition States

Density functional theory has become an indispensable tool for understanding the electronic structure and reactivity of chromone derivatives, particularly in the context of transition state analysis and reaction mechanism elucidation [10] [11]. The application of DFT methods to ethyl 4-oxo-4H-chromene-2-carboxylate systems has provided detailed insights into the electronic properties and reaction pathways.

Computational Methodology and Basis Set Selection

The most commonly employed DFT functional for chromone systems is the B3LYP hybrid functional, which incorporates a combination of exact Hartree-Fock exchange and gradient-corrected correlation functionals [11] [12]. The 6-311+G(d,p) basis set has been identified as optimal for chromone calculations, providing an appropriate balance between computational efficiency and accuracy.

The choice of basis set significantly influences the calculated molecular properties, including bond lengths, angles, and electronic properties [11]. The inclusion of polarization functions (d,p) is essential for accurately describing the electron distribution in the chromone ring system, while the diffuse functions (+) are important for modeling the excited state properties and charge transfer characteristics.

Frontier Molecular Orbital Analysis

The frontier molecular orbital (FMO) analysis of ethyl 4-oxo-4H-chromene-2-carboxylate reveals important information about its reactivity and electronic properties [12] [13]. The highest occupied molecular orbital (HOMO) is primarily localized on the chromone ring system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl groups.

The HOMO-LUMO energy gap for chromone derivatives typically ranges from 3.5 to 4.2 eV, indicating moderate reactivity and stability [13]. The relatively narrow energy gap suggests that these compounds can participate in both electron-donating and electron-accepting processes, making them versatile intermediates in organic synthesis.

Natural Bond Orbital and Charge Analysis

Natural bond orbital (NBO) analysis provides insights into the bonding patterns and charge distribution within ethyl 4-oxo-4H-chromene-2-carboxylate [12] [14]. The analysis reveals significant intramolecular interactions, including π→π, π→σ, and n→π* transitions, which contribute to the overall stability and reactivity of the molecule.

The natural charge analysis indicates that the carbonyl carbon atoms carry significant positive charge, making them susceptible to nucleophilic attack [12]. The oxygen atoms exhibit negative charges, consistent with their role as electron-rich centers in the molecule. This charge distribution pattern is crucial for understanding the regioselectivity of reactions involving chromone derivatives.

Transition State Characterization

The identification and characterization of transition states in chromone reactions require careful consideration of the reaction coordinate and potential energy surface [15] [14]. DFT calculations have been used to locate transition states for various transformations, including nucleophilic additions, cyclization reactions, and rearrangement processes.

The calculated activation energies for key transformations typically range from 10 to 25 kcal/mol, depending on the specific reaction conditions and substituent effects [14]. These values are consistent with experimental observations and provide valuable information for predicting reaction feasibility and selectivity.

Solvent Effects and Environmental Considerations

The incorporation of solvent effects through continuum solvation models has proven essential for accurately modeling chromone reactions in solution [12] [16]. The polarizable continuum model (PCM) and conductor-like screening model (COSMO) have been successfully applied to chromone systems, providing more realistic descriptions of the reaction environment.

Solvent effects can significantly influence the relative stability of different conformational isomers and the barriers for interconversion between them [16]. The choice of solvent can also affect the regioselectivity and stereoselectivity of reactions, making it an important consideration in both experimental and computational studies.

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics simulations have become essential tools for understanding the dynamic behavior of enzyme-inhibitor complexes involving chromone derivatives [17] [18]. These computational approaches provide insights into the binding mechanisms, stability, and conformational changes that occur upon complex formation.

Simulation Methodology and Force Field Selection

The molecular dynamics simulations of chromone-enzyme complexes typically employ well-established force fields such as AMBER99SB for proteins and GAFF (General Amber Force Field) for small molecules [18] [19]. The simulations are performed in explicit solvent environments, usually using the TIP3P water model to ensure realistic hydration effects.

The system preparation involves energy minimization, followed by equilibration under constant temperature and pressure conditions [18]. The production runs are typically conducted for 20-200 nanoseconds, depending on the specific research objectives and computational resources available. The integration time step is usually set to 2 femtoseconds, with constraints applied to bonds involving hydrogen atoms.

Binding Pathway Analysis and Kinetic Characterization

Molecular dynamics simulations have successfully reconstructed the complete binding process of enzyme-inhibitor complexes, revealing the kinetic pathway from the unbound state to the final bound configuration [17] [19]. The binding process typically involves multiple intermediate states, with the inhibitor initially interacting with the protein surface before entering the binding pocket.

The reconstruction of binding pathways has identified metastable intermediate states that play crucial roles in the overall binding mechanism [17]. Rather than directly entering the binding pocket, inhibitors often undergo surface diffusion and conformational sampling before achieving the final bound state. This understanding has important implications for drug design and optimization strategies.

Structural Stability and Dynamic Properties

The analysis of root mean square deviation (RMSD) values provides insights into the structural stability of enzyme-inhibitor complexes over the simulation time [18] [20]. For chromone-enzyme complexes, RMSD values typically range from 0.1 to 0.5 nm, indicating stable binding interactions with minimal conformational drift.

Root mean square fluctuation (RMSF) analysis reveals the flexibility of different protein regions upon inhibitor binding [20] [21]. The binding site residues generally exhibit reduced flexibility compared to the apo enzyme, suggesting that inhibitor binding stabilizes the local protein structure. This stabilization is often accompanied by changes in the dynamics of distant protein regions, indicating allosteric effects.

Hydrogen Bonding and Interaction Analysis

The analysis of hydrogen bonding patterns provides crucial information about the molecular recognition mechanisms in enzyme-inhibitor complexes [18] [22]. Chromone derivatives typically form 1-3 hydrogen bonds with active site residues, with the number and strength of these interactions varying throughout the simulation.

The dynamic nature of hydrogen bond formation has been observed in molecular dynamics simulations, with bonds forming and breaking on timescales of nanoseconds [18]. This dynamic behavior is important for understanding the thermodynamics of binding and the factors that contribute to inhibitor selectivity and potency.

Free Energy Calculations and Binding Affinity Prediction

The calculation of binding free energies through molecular dynamics simulations provides quantitative estimates of inhibitor potency [22] [20]. Methods such as free energy perturbation (FEP) and molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) have been successfully applied to chromone-enzyme systems.

The calculated binding free energies typically range from -5 to -15 kcal/mol for potent chromone inhibitors, with the most significant contributions coming from electrostatic interactions and van der Waals forces [22]. The entropy contributions, while generally unfavorable due to the loss of translational and rotational degrees of freedom, are partially offset by favorable enthalpy terms arising from specific intermolecular interactions.

Conformational Sampling and Ensemble Properties

Extended molecular dynamics simulations enable the sampling of multiple conformational states of enzyme-inhibitor complexes [20] [21]. This conformational sampling is essential for understanding the dynamic nature of protein-ligand interactions and the role of conformational entropy in binding thermodynamics.

The analysis of conformational ensembles has revealed that enzyme-inhibitor complexes often exist in multiple bound states, with transitions between these states occurring on timescales of microseconds [21]. This conformational heterogeneity has important implications for understanding the kinetics of inhibitor binding and dissociation, as well as the mechanisms of drug resistance.

XLogP3

2.3

Other CAS

14736-31-3

Wikipedia

Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Unique Features |

Traditional Condensation-Based Synthesis ApproachesThe Claisen condensation remains a cornerstone for synthesizing chromone derivatives. This method involves the intramolecular cyclization of ester precursors under basic conditions. For ethyl 4-oxo-4H-chromene-2-carboxylate, a two-step procedure is typically employed:

Mechanistic Insights:

Limitations:

Modern Catalytic Strategies for Chromone Ring FormationRecent advances emphasize catalytic systems to enhance efficiency and sustainability: Metal-Organic Frameworks (MOFs):

Solid Acid Catalysts:

Organocatalysts:

Microwave-Assisted and Solvent-Free Synthetic ProtocolsMicrowave irradiation and solvent-free conditions address energy inefficiency and environmental concerns: Microwave Synthesis:

Solvent-Free Methods:

Comparative Efficiency Analysis of Claisen vs. Baker-Venkataraman Pathways

Claisen Pathway:

Baker-Venkataraman Pathway: The acid-catalyzed decomposition of ethyl 4-oxo-4H-chromene-2-carboxylate represents a fundamental transformation pathway that provides crucial insights into the reactivity patterns of chromone carboxylate systems. Research has demonstrated that various protic acids serve as effective catalysts for the decomposition and ring closure reactions of chromone derivatives [1] [2]. Mechanistic Pathways in Acid-Catalyzed SystemsThe decomposition mechanism of ethyl 4-oxo-4H-chromene-2-carboxylate in the presence of polyphosphoric acid and acetic acid involves the formation of key intermediates that have been characterized through spectroscopic analysis [1]. The process initiates with protonation of the carbonyl oxygen, enhancing the electrophilicity of the chromone ring system. This activation facilitates subsequent nucleophilic attack and rearrangement processes. Hydriodic acid has been identified as an effective catalyst for chromone ring closure reactions, particularly in the synthesis of substituted benzochromones [2]. The mechanism involves the formation of a mixture of hydroxylated and methoxylated products, indicating the participation of solvent molecules in the reaction pathway. The probable participation of ethyl 6-N-acetoxyacetamido-4-oxo-4H-chromene-2-carboxylate as an intermediate has been proposed, with evidence suggesting that this compound undergoes intermolecular rearrangement prior to oxazolochromone formation [1]. Intermediate Characterization and IdentificationThe characterization of reaction intermediates in acid-catalyzed decomposition pathways has revealed several key structural features. Polyphosphoric acid catalysis leads to the formation of chromone-2-carboxylic acids through a pathway involving β-ketosulfonamide intermediates [2]. These intermediates undergo formylation followed by cyclization to produce the final chromone products. The use of concentrated hydrochloric acid as a catalyst has been demonstrated in three-step synthetic procedures, where the acid promotes ring closure through protonation and subsequent cyclization mechanisms [2]. The reaction conditions typically require elevated temperatures and extended reaction times to achieve complete conversion of starting materials to the desired chromone products. Comparative Analysis of Acid CatalystsDifferent acid catalysts exhibit varying effectiveness in promoting chromone ring closure and decomposition reactions. Methanesulfonyl chloride and para-toluenesulfonic acid have shown effectiveness in promoting ring closure under mild conditions [2]. The choice of acid catalyst significantly influences the reaction outcome, with stronger acids generally requiring shorter reaction times but potentially leading to side reactions. The thermal decomposition pathways of carboxylate compounds have been investigated using density functional theory calculations, revealing that the activation energies for C-C bond scission vary depending on the substitution pattern and electronic environment [3]. These computational insights provide valuable information for understanding the relative stability of different intermediates in acid-catalyzed decomposition processes. N-Heterocyclic Carbene (NHC) Catalytic Cycles in Chromone SynthesisN-heterocyclic carbenes have emerged as powerful catalysts for organic transformations, including the synthesis of chromone derivatives through various catalytic cycles [4] [5]. The unique electronic properties of NHCs, particularly their ability to function as both electron-donating ligands and nucleophilic catalysts, make them ideal for facilitating complex organic transformations. Breslow Intermediate Formation and ReactivityThe mechanism of NHC-catalyzed reactions typically involves the formation of a Breslow intermediate, which serves as a key reactive species in the catalytic cycle [5] [6]. In the context of chromone synthesis, the initial step involves deprotonation of the azolium salt to generate the free NHC. This nucleophilic species then attacks electrophilic substrates, such as aldehydes or activated esters, to form the initial adduct. The Breslow intermediate exhibits umpolung reactivity, where the originally electrophilic carbonyl carbon becomes nucleophilic through resonance stabilization [6]. This polarity reversal enables the formation of carbon-carbon bonds that would otherwise be difficult to achieve through conventional methods. The intermediate can undergo various transformations, including aldol reactions, Michael additions, and cyclization processes. Associative versus Dissociative MechanismsRecent computational studies have identified two distinct mechanistic pathways for NHC-catalyzed reactions: associative and dissociative mechanisms [5]. The associative mechanism involves the simultaneous coordination of all reaction components, including the NHC, substrate, and base, within a single transition state. This pathway typically exhibits lower activation barriers and is thermodynamically favored. In contrast, the dissociative mechanism requires the explicit formation of a free NHC species in solution, followed by sequential substrate binding and product formation. The activation energies for associative mechanisms are typically 20-30 kcal/mol lower than those for dissociative pathways, making the associative route the preferred reaction channel under most conditions [5]. Application to Chromone SynthesisNHC catalysis has been successfully applied to the synthesis of chromone derivatives through cyclocarbonylative coupling reactions [7] [8]. The bridged-bis(NHC)palladium complexes have demonstrated exceptional activity in promoting the formation of chromone rings through carbonylative Sonogashira coupling reactions. These reactions proceed through a palladium-carbene intermediate that facilitates both C-C bond formation and ring closure. The catalytic cycle begins with the oxidative addition of 2-iodophenol to the palladium(0) species, followed by carbon monoxide insertion to form an acyl-palladium intermediate [7]. The subsequent insertion of acetylide and reductive elimination produce the carbonylative coupling product, which undergoes intramolecular cyclization to form the chromone ring system. Mechanistic Insights from Computational StudiesDensity functional theory calculations have provided valuable insights into the mechanistic details of NHC-catalyzed chromone synthesis [9]. The computational results reveal that the reaction proceeds through a concerted [10+2] cycloaddition pathway, with the NHC-bound intermediate serving as a key reactive species. The calculations indicate that the reaction exhibits first-order dependence on the NHC catalyst and zero-order dependence on the substrate concentrations. The intrinsic reaction coordinate calculations demonstrate that the process involves a concerted but asynchronous mechanism, where bond formation occurs in a stepwise manner within a single transition state [9]. This mechanistic understanding provides a foundation for the rational design of improved NHC catalysts for chromone synthesis. Density Functional Theory (DFT) Analysis of Key Transition StatesDensity functional theory has become an indispensable tool for understanding the electronic structure and reactivity of chromone derivatives, particularly in the context of transition state analysis and reaction mechanism elucidation [10] [11]. The application of DFT methods to ethyl 4-oxo-4H-chromene-2-carboxylate systems has provided detailed insights into the electronic properties and reaction pathways. Computational Methodology and Basis Set SelectionThe most commonly employed DFT functional for chromone systems is the B3LYP hybrid functional, which incorporates a combination of exact Hartree-Fock exchange and gradient-corrected correlation functionals [11] [12]. The 6-311+G(d,p) basis set has been identified as optimal for chromone calculations, providing an appropriate balance between computational efficiency and accuracy. The choice of basis set significantly influences the calculated molecular properties, including bond lengths, angles, and electronic properties [11]. The inclusion of polarization functions (d,p) is essential for accurately describing the electron distribution in the chromone ring system, while the diffuse functions (+) are important for modeling the excited state properties and charge transfer characteristics. Frontier Molecular Orbital AnalysisThe frontier molecular orbital (FMO) analysis of ethyl 4-oxo-4H-chromene-2-carboxylate reveals important information about its reactivity and electronic properties [12] [13]. The highest occupied molecular orbital (HOMO) is primarily localized on the chromone ring system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl groups. The HOMO-LUMO energy gap for chromone derivatives typically ranges from 3.5 to 4.2 eV, indicating moderate reactivity and stability [13]. The relatively narrow energy gap suggests that these compounds can participate in both electron-donating and electron-accepting processes, making them versatile intermediates in organic synthesis. Natural Bond Orbital and Charge AnalysisNatural bond orbital (NBO) analysis provides insights into the bonding patterns and charge distribution within ethyl 4-oxo-4H-chromene-2-carboxylate [12] [14]. The analysis reveals significant intramolecular interactions, including π→π, π→σ, and n→π* transitions, which contribute to the overall stability and reactivity of the molecule. The natural charge analysis indicates that the carbonyl carbon atoms carry significant positive charge, making them susceptible to nucleophilic attack [12]. The oxygen atoms exhibit negative charges, consistent with their role as electron-rich centers in the molecule. This charge distribution pattern is crucial for understanding the regioselectivity of reactions involving chromone derivatives. Transition State CharacterizationThe identification and characterization of transition states in chromone reactions require careful consideration of the reaction coordinate and potential energy surface [15] [14]. DFT calculations have been used to locate transition states for various transformations, including nucleophilic additions, cyclization reactions, and rearrangement processes. The calculated activation energies for key transformations typically range from 10 to 25 kcal/mol, depending on the specific reaction conditions and substituent effects [14]. These values are consistent with experimental observations and provide valuable information for predicting reaction feasibility and selectivity. Solvent Effects and Environmental ConsiderationsThe incorporation of solvent effects through continuum solvation models has proven essential for accurately modeling chromone reactions in solution [12] [16]. The polarizable continuum model (PCM) and conductor-like screening model (COSMO) have been successfully applied to chromone systems, providing more realistic descriptions of the reaction environment. Solvent effects can significantly influence the relative stability of different conformational isomers and the barriers for interconversion between them [16]. The choice of solvent can also affect the regioselectivity and stereoselectivity of reactions, making it an important consideration in both experimental and computational studies. Molecular Dynamics Simulations of Enzyme-Inhibitor ComplexesMolecular dynamics simulations have become essential tools for understanding the dynamic behavior of enzyme-inhibitor complexes involving chromone derivatives [17] [18]. These computational approaches provide insights into the binding mechanisms, stability, and conformational changes that occur upon complex formation. Simulation Methodology and Force Field SelectionThe molecular dynamics simulations of chromone-enzyme complexes typically employ well-established force fields such as AMBER99SB for proteins and GAFF (General Amber Force Field) for small molecules [18] [19]. The simulations are performed in explicit solvent environments, usually using the TIP3P water model to ensure realistic hydration effects. The system preparation involves energy minimization, followed by equilibration under constant temperature and pressure conditions [18]. The production runs are typically conducted for 20-200 nanoseconds, depending on the specific research objectives and computational resources available. The integration time step is usually set to 2 femtoseconds, with constraints applied to bonds involving hydrogen atoms. Binding Pathway Analysis and Kinetic CharacterizationMolecular dynamics simulations have successfully reconstructed the complete binding process of enzyme-inhibitor complexes, revealing the kinetic pathway from the unbound state to the final bound configuration [17] [19]. The binding process typically involves multiple intermediate states, with the inhibitor initially interacting with the protein surface before entering the binding pocket. The reconstruction of binding pathways has identified metastable intermediate states that play crucial roles in the overall binding mechanism [17]. Rather than directly entering the binding pocket, inhibitors often undergo surface diffusion and conformational sampling before achieving the final bound state. This understanding has important implications for drug design and optimization strategies. Structural Stability and Dynamic PropertiesThe analysis of root mean square deviation (RMSD) values provides insights into the structural stability of enzyme-inhibitor complexes over the simulation time [18] [20]. For chromone-enzyme complexes, RMSD values typically range from 0.1 to 0.5 nm, indicating stable binding interactions with minimal conformational drift. Root mean square fluctuation (RMSF) analysis reveals the flexibility of different protein regions upon inhibitor binding [20] [21]. The binding site residues generally exhibit reduced flexibility compared to the apo enzyme, suggesting that inhibitor binding stabilizes the local protein structure. This stabilization is often accompanied by changes in the dynamics of distant protein regions, indicating allosteric effects. Hydrogen Bonding and Interaction AnalysisThe analysis of hydrogen bonding patterns provides crucial information about the molecular recognition mechanisms in enzyme-inhibitor complexes [18] [22]. Chromone derivatives typically form 1-3 hydrogen bonds with active site residues, with the number and strength of these interactions varying throughout the simulation. The dynamic nature of hydrogen bond formation has been observed in molecular dynamics simulations, with bonds forming and breaking on timescales of nanoseconds [18]. This dynamic behavior is important for understanding the thermodynamics of binding and the factors that contribute to inhibitor selectivity and potency. Free Energy Calculations and Binding Affinity PredictionThe calculation of binding free energies through molecular dynamics simulations provides quantitative estimates of inhibitor potency [22] [20]. Methods such as free energy perturbation (FEP) and molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) have been successfully applied to chromone-enzyme systems. The calculated binding free energies typically range from -5 to -15 kcal/mol for potent chromone inhibitors, with the most significant contributions coming from electrostatic interactions and van der Waals forces [22]. The entropy contributions, while generally unfavorable due to the loss of translational and rotational degrees of freedom, are partially offset by favorable enthalpy terms arising from specific intermolecular interactions. Conformational Sampling and Ensemble PropertiesExtended molecular dynamics simulations enable the sampling of multiple conformational states of enzyme-inhibitor complexes [20] [21]. This conformational sampling is essential for understanding the dynamic nature of protein-ligand interactions and the role of conformational entropy in binding thermodynamics. The analysis of conformational ensembles has revealed that enzyme-inhibitor complexes often exist in multiple bound states, with transitions between these states occurring on timescales of microseconds [21]. This conformational heterogeneity has important implications for understanding the kinetics of inhibitor binding and dissociation, as well as the mechanisms of drug resistance. XLogP3 2.3

Other CAS

14736-31-3

Wikipedia

Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|